molecular formula C17H15ClN2OS B2465127 (3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone CAS No. 328113-37-7

(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone

Cat. No.: B2465127
CAS No.: 328113-37-7
M. Wt: 330.83
InChI Key: DQSXVKUEGGJUIW-UHFFFAOYSA-N
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Description

(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone: is a heterocyclic compound that features a thieno[2,3-b]pyridine core substituted with amino, methyl, and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-amino-4,5,6-trimethylthiophene-2-carboxamide with 4-chlorobenzoyl chloride under basic conditions to form the desired product . The reaction is usually carried out in a solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone: undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or nitric acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone: has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these targets, disrupting their normal function and leading to the desired biological effect .

Comparison with Similar Compounds

(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone: can be compared with other similar compounds such as:

These compounds share a similar core structure but differ in the position and nature of their substituents, which can significantly affect their chemical and biological properties. The unique combination of substituents in This compound

Properties

IUPAC Name

(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2OS/c1-8-9(2)13-14(19)16(22-17(13)20-10(8)3)15(21)11-4-6-12(18)7-5-11/h4-7H,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSXVKUEGGJUIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N=C1C)SC(=C2N)C(=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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